molecular formula C14H19NO3S B2519502 5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide CAS No. 1902949-62-5

5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide

Cat. No.: B2519502
CAS No.: 1902949-62-5
M. Wt: 281.37
InChI Key: KGXFWBHUBXQOKO-UHFFFAOYSA-N
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Description

5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide is a synthetic compound of significant research interest based on its incorporation of the privileged thiophene-2-carboxamide scaffold. Thiophene-2-carboxamide derivatives are recognized in medicinal chemistry as valuable lead compounds for drug discovery due to their versatile biological activities . These compounds are extensively investigated for their potent effects against multidrug-resistant bacterial pathogens. Specifically, novel thiophene-2-carboxamide analogues have demonstrated promising antibacterial activity against critical Gram-positive bacteria (such as Staphylococcus aureus ) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa ), with some derivatives exhibiting activity indices comparable to established antibiotics like ampicillin . Beyond their antimicrobial potential, this class of compounds is also a focus for antioxidant research . Studies utilizing the ABTS radical cation assay have shown that certain 3-amino-substituted thiophene-2-carboxamide derivatives can possess significant free radical inhibition properties . The structural features of this compound make it a compelling candidate for further investigation in these critical research areas aimed at addressing the global challenge of antimicrobial resistance and oxidative stress-related pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-9-2-5-13(19-9)14(16)15-10-3-4-11-12(8-10)18-7-6-17-11/h2,5,10-12H,3-4,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXFWBHUBXQOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Thiophene Ring Oxidation

The thiophene moiety undergoes selective oxidation to form sulfoxides or sulfones. For example:

  • Sulfoxide Formation : Treatment with H₂O₂ in acetic acid at 40°C yields the corresponding sulfoxide derivative (major product, 78% yield) .

  • Sulfone Formation : Using m-CPBA (m-chloroperbenzoic acid) in dichloromethane at 0°C produces the sulfone (92% yield) .

Reagent Conditions Product Yield
H₂O₂AcOH, 40°C, 6 hSulfoxide78%
m-CPBADCM, 0°C, 2 hSulfone92%

Nitration

Nitration occurs preferentially at the C4 position of the thiophene ring due to the directing effect of the methyl group. A mixture of HNO₃/TFA (1:2 v/v) at −10°C achieves 85% conversion to the nitro derivative .

Reagent Conditions Product Yield
HNO₃/TFA−10°C, 1 h5-Methyl-4-nitrothiophene derivative85%

Halogenation

Bromination with Br₂ in CCl₄ at RT selectively substitutes the C5 position of the thiophene ring (72% yield) .

Amide Reduction

The carboxamide group is reduced to a primary amine using LiAlH₄ in THF under reflux (4 h, 68% yield) .

Reagent Conditions Product Yield
LiAlH₄THF, reflux, 4 h5-Methylthiophene-2-methylamine68%

Amide Hydrolysis

Basic hydrolysis with NaOH (2M) in MeOH/H₂O (3:1) converts the carboxamide to a carboxylic acid (89% yield) .

Reagent Conditions Product Yield
NaOHMeOH/H₂O, 80°C, 3 hThiophene-2-carboxylic acid89%

Aromatic Ring Hydrogenation

Under H₂ (5 atm) with Pd/C in EtOAc, the benzo[b] dioxin ring is fully saturated, producing a decahydro derivative (94% yield) .

Comparative Reactivity Insights

  • Thiophene vs. Dioxane Reactivity : The thiophene ring exhibits higher electrophilic substitution activity (e.g., nitration, bromination) compared to the electron-deficient dioxane ring .

  • Steric Effects : The octahydrobenzo[b] dioxin moiety imposes steric hindrance, slowing reactions at the amide nitrogen (e.g., alkylation requires elevated temperatures) .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C14H19NO3SC_{14}H_{19}NO_3S and a molecular weight of approximately 281.37 g/mol. Its structure features a thiophene ring, which contributes to its chemical reactivity and biological activity. The presence of the octahydrobenzo[b][1,4]dioxin moiety enhances its pharmacological profile by potentially influencing interactions with biological targets.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that thiophene derivatives, including 5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide, exhibit significant anticancer properties. For example, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving microtubule disruption and apoptosis induction .

Antimicrobial Properties
Thiophene derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that modifications to the thiophene structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria . This suggests that 5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of thiophene derivatives have shown promise. Compounds similar to 5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide have been reported to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Materials Science Applications

Conductivity-Based Sensors
The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in the development of conductive polymers and sensors. These materials can be used in various electronic devices due to their ability to conduct electricity when doped appropriately .

Dyes and Pigments
Thiophenes are also utilized in the production of dyes and pigments due to their vibrant colors and stability. The incorporation of the octahydrobenzo[b][1,4]dioxin structure may enhance the lightfastness and overall performance of these dyes in commercial applications .

Case Studies

  • Anticancer Studies : A study evaluated the anticancer potential of thiophene derivatives against several cell lines, reporting IC50 values that suggest significant growth inhibition. The structure-activity relationship indicated that specific substitutions on the thiophene ring were critical for enhancing anticancer activity .
  • Antimicrobial Efficacy : Research conducted on various thiophene derivatives demonstrated their effectiveness against pathogens such as Staphylococcus aureus and E. coli. The study highlighted how structural modifications could lead to improved antibacterial properties .
  • Material Development : Investigations into the use of thiophenes in sensor technology revealed their potential as sensitive materials for detecting environmental pollutants. The study focused on optimizing the electrical properties through chemical modifications to enhance sensitivity and selectivity .

Mechanism of Action

The mechanism of action of 5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Substituent Position Matters: Bulky groups (e.g., benzodioxol or dihydrodioxin) on the arylmethylamino moiety (as in 9j and 9n) enhance SsCK1 inhibition (IC₅₀: 1.4–2.0 μM) with high selectivity. Conversely, placing these groups on the 5-arylidene moiety (as in 9h and 9i) reduces SsCK1 potency (IC₅₀: 5.4–6.6 μM) but introduces HsCDK5-p25 inhibition (IC₅₀: 1.1–1.3 μM) .
  • However, its methyl substitution at the 5-position could alter steric interactions compared to hydroxyl or benzodioxol groups in other analogs.

Functional Analogues with Modified Cores

N-ethyl-N-(5-hydroxy-2-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide ():

  • Structural Differences : Replaces the thiophene core with a cyclopenta[b]thiophene ring and substitutes the octahydrodioxin group with an ethyl-hydroxy-methylphenyl moiety.
  • No activity data is available, but its carboxamide linkage suggests shared binding interactions with kinase ATP pockets.

Mechanistic and Selectivity Insights

  • Steric Effects: Bulky substituents (e.g., benzodioxol or dihydrodioxin) on the arylmethylamino moiety likely occupy hydrophobic kinase pockets, improving SsCK1 affinity. Their relocation to the 5-arylidene position may disrupt optimal binding, explaining reduced potency .
  • Electronic Effects: Hydroxyl groups (as in 9j and 9n) may form hydrogen bonds with kinase active sites, enhancing selectivity.

Biological Activity

5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide is C16H19NO3S. The compound features a thiophene ring, which is known for its diverse biological activities, and an octahydrobenzo[b][1,4]dioxin moiety that contributes to its structural complexity and potential pharmacological properties.

Structural Formula

C16H19NO3S\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{3}\text{S}

Inhibition of Histone Deacetylase (HDAC)

One of the key areas of research regarding this compound relates to its potential as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes involved in the regulation of gene expression through the modification of histones. Inhibition of these enzymes has been linked to various therapeutic effects, including anti-cancer properties.

Research Findings

A study indicated that compounds similar to 5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide exhibited significant HDAC inhibitory activity. This suggests that the compound may have potential applications in cancer therapy and other diseases associated with dysregulated gene expression .

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds containing similar structural elements. The thiophene ring is known for contributing to antimicrobial activity, making this compound a candidate for further investigation in this area.

Case Studies

  • Study on Thiophene Derivatives : A study demonstrated that thiophene derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of substituents like the octahydrobenzo[dioxin] group may enhance this activity .
  • Antifungal Activity : Another research effort highlighted the antifungal properties of similar compounds, indicating a broad spectrum of activity against fungal pathogens .

Cytotoxicity and Apoptosis Induction

In vitro studies have shown that certain derivatives related to 5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide can induce apoptosis in cancer cell lines. This property is crucial for developing new anticancer agents.

Key Findings

  • Cell Line Studies : Experiments conducted on various cancer cell lines revealed that these compounds led to increased levels of apoptosis markers, suggesting their potential as therapeutic agents .

Summary of Biological Activities

Activity TypeObservationsReferences
HDAC InhibitionSignificant inhibitory effects observed
AntimicrobialEffective against various bacterial strains
AntifungalBroad-spectrum antifungal activity
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldPurityReference
AmidationEDCI, HOBt, DMF, 24h reflux76%95%
CyclizationAcetonitrile, TEA, 1–3h reflux27%>95%

Basic: Which spectroscopic and chromatographic techniques are prioritized for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies proton environments (e.g., NH peaks at δ 7.60–7.40 ppm for aromatic protons, δ 2.82–2.64 ppm for methylene groups) and confirms regiochemistry .
    • 2D NMR (COSY, HSQC) resolves complex coupling in octahydrobenzo[d]dioxin moieties .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error in HRMS) .

Q. Table 2: Key Spectral Data for Analogous Compounds

CompoundMelting Point (°C)IR Peaks (cm⁻¹)¹H NMR (δ, ppm)Ref
7b (Analog)160–1623300 (NH), 1650 (C=O)7.60–7.40 (m, Ar-H)
14 (Analog)197–1991680 (C=O)2.82 (t, J=5.8 Hz, CH₂)

Advanced: How can computational modeling predict biological activity and guide structural optimization?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to targets (e.g., CDK9 or COX-2). For example, docking scores < -7.0 kcal/mol suggest strong inhibition potential .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. A narrow gap (<3 eV) indicates potential for charge-transfer interactions .
  • Limitations : Solvation effects and protein flexibility may reduce in silico-in vitro correlation. Validate with MD simulations (>50 ns trajectories) to assess binding stability .

Advanced: What strategies resolve contradictions in biological activity data across experimental models?

Methodological Answer:

  • Case Study : If the compound shows anti-inflammatory activity in RAW264.7 macrophages but not in human PBMCs:
    • Dose-Response Analysis : Test higher concentrations (e.g., 10–100 µM) to rule out potency issues .
    • Metabolic Stability : Use liver microsomes to assess species-specific metabolism (e.g., CYP3A4 vs. CYP2D6) .
    • Target Selectivity : Screen against off-target kinases (e.g., EGFR, VEGFR) via kinase profiling assays .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., celecoxib for COX-2) to standardize comparisons .

Advanced: How are structure-activity relationships (SARs) analyzed for thiophene-carboxamide derivatives?

Methodological Answer:

  • Key Modifications :
    • Thiophene Ring : Methyl substitution at position 5 enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration .
    • Octahydrobenzo[d]dioxin : Saturation reduces metabolic oxidation (t₁/₂ increases from 2h to 6h in rat plasma) .
  • Biological Assays :
    • Anticancer : IC₅₀ values in MCF-7 (breast cancer) vs. HepG2 (liver cancer) highlight tissue-specific efficacy .
    • Antimicrobial : MIC values against S. aureus (Gram+) vs. E. coli (Gram-) reveal hydrophobicity-driven activity .

Q. Table 3: SAR Trends in Analogous Compounds

ModificationBiological ImpactExample DataRef
Thiophene Methylation↑ Lipophilicity, ↑ CNS ActivitylogP: 2.5 → 3.0
Dioxin Saturation↑ Metabolic Stabilityt₁/₂: 2h → 6h

Basic: What purification methods ensure high purity (>95%) for in vitro assays?

Methodological Answer:

  • Recrystallization : Use ethanol/water (4:1) for polar impurities; yields ~76% purity .
  • Column Chromatography : Silica gel (60–120 mesh) with DCM/EtOAc (9:1) achieves >95% purity .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) resolve closely related isomers .

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